molecular formula C50H99NO3 B3026360 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide CAS No. 34227-73-1

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide

Cat. No. B3026360
CAS RN: 34227-73-1
M. Wt: 762.3 g/mol
InChI Key: MUQBXENBHQWWAY-SDOSYGGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide” is a bioactive sphingolipid . It is an endogenous ceramide generated by ceramide synthase 6 . It has been found to increase in a time-dependent manner during nutrient-deprivation-induced necroptosis in MEF cells .


Molecular Structure Analysis

The molecular formula of this compound is C32H63NO3 . The InChi Code is InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 509.9 . Its solubility in DMF is 0.15 mg/mL .

Scientific Research Applications

1. Marine Sponge-Derived Compounds

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide is structurally similar to compounds found in marine sponges, such as Ircinia fasciculata. Research shows that related ceramides, like ircisulfamide, exhibit noteworthy structural characteristics, potentially relevant for bioactivity studies. These compounds are typically isolated from the aqueous EtOH extract of marine sponges and their structures are elucidated through spectroscopic analysis and chemical methods (Zhang et al., 2005).

2. Natural Product Research in Plant Species

Similarly structured compounds have been identified in plant species like Mentha longifolia, belonging to the family Lamiaceae. These compounds, termed cerebrosides, are derived from the methanolic extract of the plant and are elucidated using advanced NMR spectroscopic techniques. These cerebrosides showcase the plant's potential in producing structurally complex and biologically significant molecules (Ali et al., 2006).

3. Secondary Metabolites in Botanical Studies

The study of secondary metabolites, including structurally related ceramides, is crucial in understanding plant biology and potential pharmacological applications. For instance, compounds isolated from the stems of Triumfetta cordifolia show a rich diversity in structure, indicating the potential for various biological activities. The structures of these compounds are determined using spectroscopic methods, HR-MALDI-FT-ICR-MS analysis, and chemical transformation (Sandjo et al., 2008).

4. Fungal Endophyte-Derived Metabolites

Endophytic fungi are also a source of structurally complex metabolites related to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide. These metabolites, derived from fungi like Botryosphaeria dothidea, exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The metabolites are typically isolated from the solid culture of the endophytic fungus and analyzed using various spectroscopic techniques (Xiao et al., 2014).

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-50(54)51-48(47-52)49(53)45-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h43,45,48-49,52-53H,3-42,44,46-47H2,1-2H3,(H,51,54)/b45-43+/t48-,49+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQBXENBHQWWAY-SDOSYGGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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